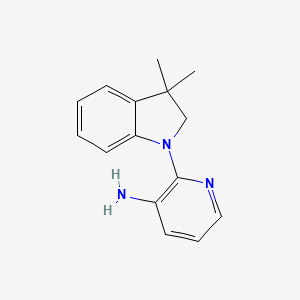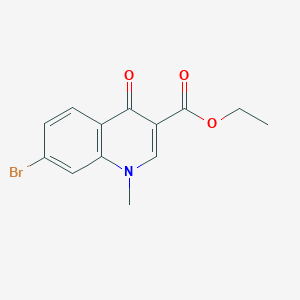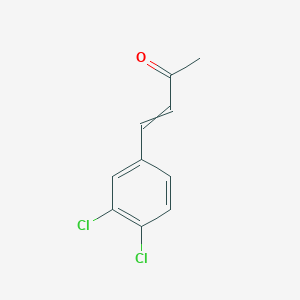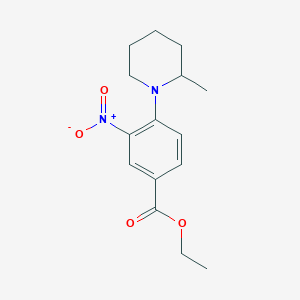
3-(2-iodoethyl)-5-methoxybenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-iodoethyl)-5-methoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the iodoethyl and methoxy groups on the benzofuran ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodoethyl)-5-methoxybenzofuran typically involves the iodination of a suitable precursor. One common method is the reaction of 5-methoxy-1-benzofuran with 2-iodoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-iodoethyl)-5-methoxybenzofuran can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The iodoethyl group can be reduced to an ethyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 3-(2-iodoethyl)-5-formyl-1-benzofuran.
Reduction: Formation of 3-(2-ethyl)-5-methoxy-1-benzofuran.
Substitution: Formation of 3-(2-substituted)-5-methoxy-1-benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-(2-iodoethyl)-5-methoxybenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-iodoethyl)-5-methoxybenzofuran involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or the disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Iodoethyl)-1-benzofuran: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-1-benzofuran: Lacks the iodoethyl group, making it less reactive in substitution reactions.
3-(2-Bromoethyl)-5-methoxy-1-benzofuran: Similar structure but with a bromine atom instead of iodine, which may influence its reactivity and applications.
Uniqueness
3-(2-iodoethyl)-5-methoxybenzofuran is unique due to the presence of both the iodoethyl and methoxy groups, which confer distinct chemical properties and biological activities. The iodine atom provides a site for radiolabeling, making it useful in imaging studies, while the methoxy group enhances its solubility and stability.
Propiedades
Número CAS |
796851-93-9 |
|---|---|
Fórmula molecular |
C11H11IO2 |
Peso molecular |
302.11 g/mol |
Nombre IUPAC |
3-(2-iodoethyl)-5-methoxy-1-benzofuran |
InChI |
InChI=1S/C11H11IO2/c1-13-9-2-3-11-10(6-9)8(4-5-12)7-14-11/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
PXDKXYPETXYSMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OC=C2CCI |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Phenoxymethyl)-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-7-one](/img/structure/B8748633.png)





![4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine](/img/structure/B8748673.png)







